Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Description

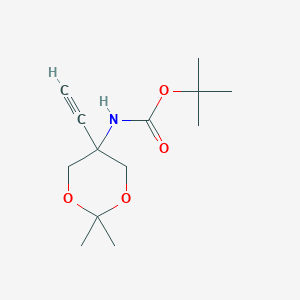

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a carbamate-protected amine derivative featuring a 1,3-dioxane ring system. The compound is characterized by a central 1,3-dioxane ring substituted with ethynyl and two methyl groups at the 5-position, along with a tert-butoxycarbonyl (Boc) carbamate group. This structural motif confers rigidity and stereochemical control, making it valuable in medicinal chemistry as a building block for drug candidates, particularly in the synthesis of kinase inhibitors or protease-targeted therapeutics. The ethynyl group enhances reactivity for click chemistry or cross-coupling reactions, while the Boc group enables selective deprotection under mild acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-7-13(8-16-12(5,6)17-9-13)14-10(15)18-11(2,3)4/h1H,8-9H2,2-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXXZSZVMCBALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C#C)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156871 | |

| Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364631-74-3 | |

| Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364631-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the ethynyl-dioxane moiety. One common method involves the use of palladium-catalyzed coupling reactions to introduce the ethynyl group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for use in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various applications, including bioconjugation and material science . The tert-butyl carbamate group can be hydrolyzed under acidic conditions, releasing the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related tert-butyl carbamates with variations in heterocyclic cores, substituents, and functional groups. Key examples include:

Physicochemical Properties

Stability and Reactivity

- Target Compound : Stable under basic conditions but susceptible to Boc deprotection with TFA. Ethynyl group prone to oxidation .

- Nitrothiazole Derivatives : Thermally unstable due to nitro group; requires storage at –20°C .

- Piperidine Derivatives : Stable in aqueous buffers but form hydrochloride salts under acidic conditions .

Biological Activity

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS: 364631-74-3) is a complex organic compound with a unique structure that incorporates both a tert-butyl group and an ethynyl moiety within a dioxane framework. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN O, with a molecular weight of 255.31 g/mol. Its structural features contribute to its stability and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 255.31 g/mol |

| Boiling Point | 331.7 ± 42.0 °C (Predicted) |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) |

| pKa | 9.99 ± 0.40 (Predicted) |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the ethynyl group allows for participation in click chemistry reactions, facilitating bioconjugation and the formation of stable triazole linkages with azides. This property is valuable in drug design and development, particularly for targeting specific enzymes or receptors.

Biological Applications

1. Medicinal Chemistry:

this compound has been explored as a scaffold for the development of new drugs aimed at various therapeutic targets. Its structural versatility enables modifications that can enhance pharmacological properties.

2. Enzyme Probes:

The compound can serve as a probe in biochemical assays to study enzyme activities due to its stability and reactivity under physiological conditions. This application is crucial for understanding enzyme mechanisms and interactions.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities:

Study on Similar Compounds:

A study investigating the mutagenic activity of alpha,beta-unsaturated carbonyl compounds revealed insights into the reactivity patterns of compounds with similar functional groups. The findings suggest that modifications to the structure can significantly influence biological interactions and toxicity profiles .

Potential Therapeutic Uses:

Another exploration into the use of carbamate derivatives in drug design highlighted their potential in treating neurodegenerative disorders and other conditions due to their ability to modulate enzyme activities .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(5-ethynyl-2,3-dioxan-5-yl)carbamate, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic substitution or carbamate coupling. For example, reacting 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or tetrahydrofuran (THF) at 0–25°C yields the target compound . Key factors for optimization include:

- Solvent choice : Polar aprotic solvents like THF enhance nucleophilicity.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Catalytic additives : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and ethynyl proton (δ ~2.5–3.0 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral centers in related carbamates are introduced via:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in palladium-catalyzed couplings .

- Chiral resolving agents : Diastereomeric salt formation with tartaric acid derivatives .

- Enzymatic resolution : Lipases selectively hydrolyze one enantiomer .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this carbamate?

- Substituent variation : Modify the ethynyl group (e.g., replace with aryl or alkyl groups) to assess steric/electronic effects.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

- Computational modeling : DFT (density functional theory) predicts binding affinities with biological targets .

Q. How do steric and electronic effects of the tert-butyl and ethynyl groups influence stability under acidic/basic conditions?

- tert-Butyl group : Provides steric protection against nucleophilic attack but is labile under strong acids (e.g., TFA cleaves the carbamate).

- Ethynyl group : Susceptible to oxidation; stability improves with electron-withdrawing substituents.

- Degradation pathways : Monitor via HPLC under accelerated conditions (e.g., 40°C, pH 2–12) .

Q. What methodologies resolve contradictions in reported crystallographic data for similar carbamates?

- Multi-program validation : Cross-check SHELXL refinements with PLATON (e.g., for missed symmetry or twinning) .

- High-resolution data : Collect synchrotron data (λ < 1 Å) to resolve disorder in flexible dioxane rings .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and Olex2 for visualization to resolve disorder in the dioxane ring .

- SAR Studies : Combine synthetic diversification with high-throughput screening (HTS) to identify lead compounds .

- Stability Testing : Employ QbD (Quality by Design) principles to map degradation pathways under ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.